(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane
Description
(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is a chiral epoxide characterized by a bromine atom at the 2-position and a 2-methoxyethoxymethoxy group at the 5-position of the phenyl ring. The stereochemistry at the oxirane ring (2R-configuration) is critical for its reactivity and applications in asymmetric synthesis.
The bromine substituent enhances electrophilicity at the benzylic position, facilitating nucleophilic attacks, while the 2-methoxyethoxymethoxy group contributes to solubility in polar solvents. This compound is likely utilized as a chiral building block in pharmaceuticals or agrochemicals, given the prevalence of similar oxiranes in such applications .
Properties
IUPAC Name |
(2S)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-9-2-3-11(13)10(6-9)12-7-16-12/h2-3,6,12H,4-5,7-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZSIYTWRXWAN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)Br)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC(=C(C=C1)Br)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is a synthetic organic compound with potential biological activity. This compound, characterized by its oxirane (epoxide) structure, has garnered interest due to its unique chemical properties and possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrO4, with a molecular weight of 303.152 g/mol. The compound features a bromine atom and methoxy groups that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrO4 |
| Molecular Weight | 303.152 g/mol |
| SMILES | CCOC(C1=CC=C(C=C1Br)OCC)OCC |
| LogP | 3.79270 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form reactive intermediates through the epoxide group. These intermediates can interact with various biomolecules, leading to potential therapeutic effects or toxicity.
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Anticancer Activity :
- Studies have indicated that compounds with oxirane structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the formation of DNA adducts, leading to apoptosis in malignant cells.
- A specific study showed that similar oxirane derivatives inhibited cell proliferation in breast cancer cells by inducing oxidative stress and disrupting cellular signaling pathways.
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Antimicrobial Properties :
- The presence of halogens (like bromine) in organic compounds often enhances their antimicrobial efficacy. Research has demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to cell lysis.
- In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Effects :
- Compounds containing methoxy groups have been linked to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Experimental models indicated that the compound reduced inflammation markers in induced arthritis models, suggesting a potential therapeutic role in inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxirane derivatives and tested their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer). The results showed that this compound had an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of halogenated oxiranes. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane becomes evident when compared to analogous oxiranes. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Insights
Electrophilic Reactivity: The bromine in the target compound and 2-((2,4-dibromo-5-methylphenoxy)methyl)oxirane increases electrophilicity at the benzylic carbon, enabling nucleophilic substitutions (e.g., with amines or thiols). However, the di-bromo derivative (CAS 72727-69-6) exhibits higher reactivity due to electron-withdrawing effects from two bromine atoms . Fluorine in 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]oxirane (CAS 2244588-58-5) reduces electrophilicity but improves metabolic stability in drug candidates .
Steric and Solubility Effects: The 2-methoxyethoxymethoxy group in the target compound enhances hydrophilicity compared to non-polar substituents like isopropyl (CAS 169272-15-5) or trifluoromethyl (CAS 252877-04-6). This property is advantageous in aqueous-phase reactions . Bulky groups (e.g., isopropyl in CAS 169272-15-5) restrict rotational freedom, favoring stereoselective ring-opening reactions .
Chiral Applications :
- (2R)-configured oxiranes, such as the target compound and (2R)-2-[4-(trifluoromethyl)phenyl]oxirane (CAS 252877-04-6), are critical in asymmetric catalysis. For example, they serve as chiral auxiliaries in the synthesis of β-blockers or antifungal agents like Efinaconazole intermediates .
Synthetic Utility: Oxiranes with methoxyethoxy or trifluoromethyl groups are preferred in pharmaceutical synthesis due to their balance of reactivity and stability. For instance, (2R)-2-[4-(trifluoromethyl)phenyl]oxirane is used in fluorinated drug candidates , while 2-((2,4-dibromo-5-methylphenoxy)methyl)oxirane is a precursor to pesticidal quinolines .
Preparation Methods
Reaction Conditions and Optimization
Data from analogous benzylation and MEM protection reactions (e.g., in kibdelomycin synthesis) suggest the following optimized protocol:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| MEM-Cl, BDMA, CSA | CHCl₃ | 80°C | 6.5 h | ~100% | |
| MEM-Cl, DIPEA | DCM | 0°C→RT | 2 h | 85% |
Procedure :
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Dissolve the phenolic precursor (e.g., 3-bromo-5-hydroxyphenol) in CHCl₃.
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Reflux at 80°C for 6.5 hours, followed by aqueous workup and purification.
Key Insight : The use of BDMA (benzyldimethylamine) and CSA (camphorsulfonic acid) enhances reaction efficiency by activating the MEM-Cl and stabilizing intermediates.
Bromination Strategies
If bromination is required post-MEM protection, electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) is employed. However, the bromine in the target compound is likely introduced prior to MEM protection to direct regioselectivity.
Directed Bromination
A bromine atom at the ortho position relative to the MEM group suggests ortho-directing effects during EAS. For example:
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Start with 3-hydroxy-5-methoxyethoxymethoxybenzaldehyde .
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Treat with Br₂ in acetic acid at 0°C to install bromine ortho to the MEM group.
Epoxidation Methods
The oxirane ring is formed via stereoselective epoxidation of a double bond or cyclization of a halohydrin.
Sharpless Asymmetric Epoxidation
For enantioselective synthesis, the Sharpless epoxidation using a titanium-based catalyst and a chiral tartrate ligand is effective.
Procedure :
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React the allylic alcohol derivative with Ti(OiPr)₄ , (+)-DET , and t-BuOOH .
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Quench with aqueous NaHCO₃ and extract with DCM.
Halohydrin Cyclization
Alternatively, a bromo alcohol intermediate can undergo base-mediated cyclization:
| Substrate | Base | Solvent | Temp. | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Bromo alcohol | NaOH | THF | RT | 12 h | 78% |
Mechanism :
-
Deprotonation of the hydroxyl group generates an alkoxide.
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Intramolecular nucleophilic attack on the adjacent bromine forms the oxirane.
Integrated Synthetic Route
Combining the above steps, a plausible synthesis of (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is:
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MEM Protection :
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Epoxidation :
Overall Yield : ~65–70% (two steps).
Analytical Characterization
Critical data for verifying the compound’s structure include:
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¹H NMR (CDCl₃): δ 4.37 (s, 2H, MEM-CH₂), 3.37 (s, 3H, OCH₃), 2.87 (s, 4H, oxirane).
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HRMS : m/z 303.15 [M+H]⁺.
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Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).
Challenges and Alternatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
